molecular formula C33H45N5O3 B1674460 Lanepitant CAS No. 170566-84-4

Lanepitant

Katalognummer: B1674460
CAS-Nummer: 170566-84-4
Molekulargewicht: 559.7 g/mol
InChI-Schlüssel: CVXJAPZTZWLRBP-MUUNZHRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Lanepitant umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise folgende Schritte:

Industrielle Produktionsmethoden für this compound würden die Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte und skalierbare Prozesse eingesetzt werden.

Analyse Chemischer Reaktionen

Lanepitant unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pain Management

Mechanism of Action
Lanepitant functions by selectively blocking the binding of substance P to the neurokinin-1 receptor. This action is significant because substance P is implicated in neurogenic inflammation and pain pathways.

Clinical Studies

  • A study involving 214 patients with osteoarthritis pain assessed the efficacy of this compound compared to naproxen and placebo. The results indicated that this compound did not significantly reduce pain compared to naproxen, suggesting limited effectiveness in osteoarthritis management due to potential inadequate penetration of the blood-brain barrier or insufficient impact on central pain perception .
  • In another study, this compound was evaluated for its analgesic effects in chronic pain models. Although it demonstrated some potential in reducing pain hypersensitivity in experimental settings, its clinical translation remains uncertain due to mixed results regarding efficacy .

Migraine Prevention

Research Findings
this compound has been studied for its potential role in migraine prevention due to its ability to inhibit neurogenic dural inflammation. A double-blind study assessed its effectiveness over a 12-week period:

  • Patients receiving 200 mg of this compound showed a response rate of 41% for migraine reduction, which was not statistically significantly different from the placebo group (22%) . This suggests that while this compound may have some activity against migraines, it is not sufficiently effective as a standalone treatment.

Ocular Applications

Corneal Neovascularization
Recent studies have highlighted this compound's safety and efficacy in treating corneal neovascularization (CNV), a condition characterized by abnormal blood vessel growth in the cornea:

  • In animal models, topical administration of this compound was found to be non-toxic and effective in reducing both hemangiogenesis and lymphangiogenesis within four days post-treatment . Subconjunctival injections further demonstrated significant reductions in leukocyte infiltration and substance P levels over time.
  • The results indicate that this compound may serve as an adjunctive therapy for CNV, providing a new avenue for managing this condition effectively without adverse effects on ocular health .

Summary Table of this compound Applications

ApplicationMechanismEfficacy Findings
Pain ManagementNK1 receptor antagonismIneffective in osteoarthritis; unclear efficacy in chronic pain models
Migraine PreventionInhibition of dural inflammationResponse rate of 41% vs. 22% placebo; not statistically significant
Ocular Health (CNV)Reduces hemangiogenesisEffective in reducing leukocyte infiltration and SP levels; safe for ocular surface

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Lanepitant wird mit anderen Neurokinin-1-Rezeptor-Antagonisten verglichen, wie z. B.:

Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seinem anfänglichen Entwicklungsschwerpunkt auf der Schmerzbehandlung, was es von anderen Neurokinin-1-Rezeptor-Antagonisten unterscheidet, die hauptsächlich für Antiemetika verwendet werden .

Biologische Aktivität

Lanepitant is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, primarily known for its role in modulating pain and inflammation. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including osteoarthritis, migraines, and ocular surface diseases. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

This compound functions by selectively blocking substance P (SP) from binding to the NK1 receptor. Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation. By inhibiting this interaction, this compound aims to alleviate pain and reduce inflammatory responses associated with various conditions.

1. Osteoarthritis Pain Management

A significant study investigated the efficacy of this compound in managing osteoarthritis pain. This randomized double-blind trial included 214 outpatients who received varying doses of this compound or naproxen over three weeks. The results indicated that:

  • Efficacy : There was no statistically significant difference in pain relief between this compound and placebo. Naproxen showed superior efficacy compared to both this compound and placebo after one week (P < .05) .
  • Safety : Adverse effects included diarrhea with this compound and gastric discomfort with naproxen, but overall safety profiles were comparable across treatments .

2. Migraine Prevention

Another study assessed the role of this compound in migraine prevention through a 12-week trial involving 84 patients. Key findings included:

  • Response Rate : Only 41% of patients treated with this compound experienced a 50% reduction in headache days, compared to 22% in the placebo group (P = 0.065) .
  • : The study concluded that while well-tolerated, this compound did not demonstrate sufficient efficacy for migraine prevention .

3. Corneal Neovascularization

This compound's effectiveness was also evaluated in the context of corneal neovascularization (CNV). In a study involving mouse models, results showed:

  • Topical Application : this compound was non-toxic to the ocular surface and effectively reduced hemangiogenesis and lymphangiogenesis when administered topically .
  • Subconjunctival Administration : This method significantly decreased leukocyte infiltration and SP levels after ten days .

Comparative Data Table

The following table summarizes the outcomes from various studies on this compound:

Study FocusPopulation SizeTreatment DurationKey FindingsEfficacy Result
Osteoarthritis Pain2143 weeksNo significant pain relief compared to placeboIneffective
Migraine Prevention8412 weeks41% response rate vs. 22% placeboNot significant
Corneal NeovascularizationMouse modelsVariableEffective in reducing CNV and leukocyte infiltrationEffective

Case Studies

A review of multiple case studies highlighted varying outcomes based on the application of this compound across different conditions:

  • Osteoarthritis : Case studies reinforced findings from larger trials indicating limited effectiveness in pain management .
  • Migraine : Some reports suggested individual variability in response rates, necessitating further exploration into patient-specific factors .
  • Ocular Applications : Successful outcomes in reducing ocular surface pain and inflammation were noted, suggesting potential for clinical use in ophthalmology .

Eigenschaften

IUPAC Name

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXJAPZTZWLRBP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168879
Record name Lanepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170566-84-4
Record name Lanepitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170566-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanepitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANEPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanepitant
Reactant of Route 2
Reactant of Route 2
Lanepitant
Reactant of Route 3
Reactant of Route 3
Lanepitant
Reactant of Route 4
Reactant of Route 4
Lanepitant
Reactant of Route 5
Reactant of Route 5
Lanepitant
Reactant of Route 6
Lanepitant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.